molecular formula C21H20BrN5O5S B2659305 N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868227-06-9

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2659305
CAS RN: 868227-06-9
M. Wt: 534.39
InChI Key: INTGCCJCWNIOFM-UHFFFAOYSA-N
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Description

The compound “N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . These derivatives have been synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .


Synthesis Analysis

The synthesis of these derivatives involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst, iodine, to afford the intermediate 4-(4-bromophenyl) thiazol-2-amine . The intermediate is then reacted with chloroacetyl chloride to generate the final product .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The carbon atoms of the phenyl nucleus appeared at 119.2, 127.6, 128.4, 131.2 143.32 δ ppm, carbon atoms of thiazole appearance and carbon of CONH group appeared at .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The elemental analysis results of the thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .

Scientific Research Applications

Polymer Synthesis and Characterization

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide and related compounds have been used in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in organic solvents and thermal stability, making them potentially useful in various industrial applications (Butt et al., 2005).

Antioxidant Activity

Compounds structurally related to N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been synthesized and evaluated for their antioxidant properties. The study included assessing the scavenging effect on radicals and inhibition of lipid peroxidation, contributing to understanding the structure-activity relationships of these compounds (Queiroz et al., 2007).

Bioreductive Drug Chemistry

The reductive chemistry of similar compounds has been studied, revealing insights into their selective toxicity for hypoxic cells. This research is significant in understanding the mechanism of action of bioreductive drugs, which are promising in cancer therapy (Palmer et al., 1995).

Antibacterial and Anti-HIV Activities

Research has shown that derivatives of N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been synthesized and tested for their antibacterial and anti-HIV activities. This illustrates the potential of these compounds in developing new therapeutic agents (Patel & Chikhalia, 2006).

Anticonvulsant Agents

Studies on the synthesis of related compounds have explored their potential as anticonvulsant agents. This research includes the evaluation of their interaction with biological targets using molecular docking, highlighting their potential in treating seizure disorders (Severina et al., 2020).

Future Directions

The future directions for these derivatives could involve further exploration of their antimicrobial and anticancer properties. The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and showed promising ADME properties . This suggests that they have the potential to be used as lead compounds for rational drug designing.

properties

IUPAC Name

N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5O5S/c1-31-14-8-3-11(9-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-6-4-12(22)5-7-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTGCCJCWNIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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